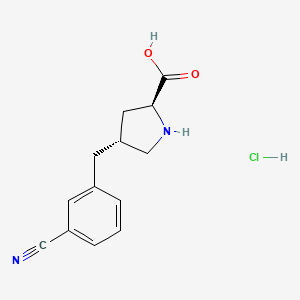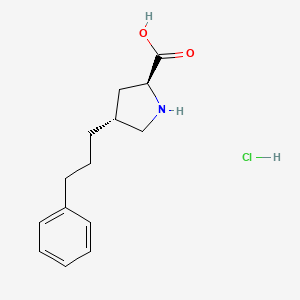![molecular formula C13H9ClN2OS B1597614 2-Chloromethyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one CAS No. 89567-07-7](/img/structure/B1597614.png)
2-Chloromethyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one
Übersicht
Beschreibung
Molecular Structure Analysis
The thienopyrimidine fragment of the molecule is planar, with all atoms located within 0.0485 (15) Å of the least squares plane . The tetrahydropyridine ring assumes a “sofa” conformation with the C (6) carbon atom deviating by 0.610 (3) Å from the plane of the other ring atoms .Physical And Chemical Properties Analysis
This compound has a melting point of 265–266 °C . Its Infrared (IR) spectrum shows peaks at 3302 cm−1 (NH), 2210 cm−1 (C≡N), and 1662 cm−1 (C=O) . The 1H NMR and 13C NMR spectra provide further information about the hydrogen and carbon environments in the molecule .Wissenschaftliche Forschungsanwendungen
Antitubercular Agent Development
This compound has shown promise in the development of antitubercular agents. Studies have indicated that derivatives of thieno[2,3-d]pyrimidin-4-one exhibit very good antimycobacterial activity, with minimum inhibitory concentrations (MIC) in the range of 6–8 μM . This suggests potential for these compounds to be developed into effective treatments for tuberculosis.
Proteomics Research
2-Chloromethyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one is utilized in proteomics research. It serves as a reagent in the study of protein structures and functions, aiding in the identification of proteins and their interaction with other molecules .
Organic Synthesis Intermediate
The compound acts as an intermediate in organic synthesis. Its chloromethyl group is reactive and can be used to introduce various substituents, making it a valuable building block for the synthesis of more complex organic molecules .
Chemical Library Construction
It is also used in the construction of chemical libraries. These libraries are essential for high-throughput screening in drug discovery, where a diverse array of compounds is tested against biological targets to identify potential new drugs .
Safety and Handling Research
Research into the safety and handling of chemicals also utilizes this compound. Its safety data sheet (SDS) provides information on its properties, handling precautions, and potential hazards, which is crucial for ensuring safe laboratory practices .
Safety and Hazards
Wirkmechanismus
Target of Action
It’s known that similar compounds have been screened against mycobacteria , suggesting potential antimicrobial activity.
Mode of Action
It’s known that similar thieno[2,3-d]pyrimidin-4(3h)-ones have shown significant antimycobacterial activity , indicating that they may interact with bacterial cells to inhibit their growth or replication.
Biochemical Pathways
Given its potential antimycobacterial activity , it may interfere with essential biochemical pathways in Mycobacteria, leading to their inhibition or death.
Result of Action
Similar compounds have displayed significant cytotoxicity against certain cancer cell lines , suggesting potential antitumor activity.
Eigenschaften
IUPAC Name |
2-(chloromethyl)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2OS/c14-6-10-15-12(17)11-9(7-18-13(11)16-10)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYRETOKOZYAQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=O)NC(=N3)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368298 | |
| Record name | 2-Chloromethyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloromethyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one | |
CAS RN |
89567-07-7 | |
| Record name | 2-(Chloromethyl)-5-phenylthieno[2,3-d]pyrimidin-4(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89567-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloromethyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3,3,4,4,5,5,6,6-Octafluoro-6-(2-methylprop-2-enoyloxy)hexyl] 2-methylprop-2-enoate](/img/structure/B1597534.png)






![2-[(Phenylmethyl)thio]-pyridine-4-carboxamide](/img/structure/B1597543.png)




![1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1597553.png)